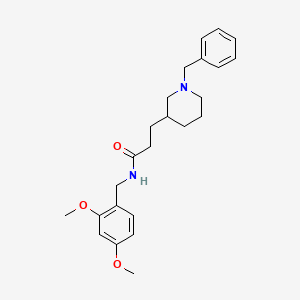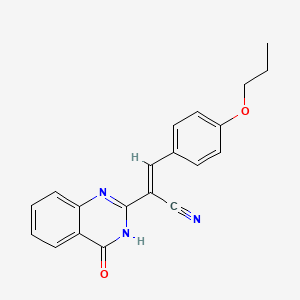![molecular formula C19H30N2OS B5969452 2-[1-(2-methylbenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B5969452.png)
2-[1-(2-methylbenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(2-methylbenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 2-[1-(2-methylbenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol involves the modulation of various signaling pathways such as the PI3K/Akt pathway, MAPK pathway, and NF-κB pathway. This compound has been found to inhibit the activation of these pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
2-[1-(2-methylbenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol has been found to have various biochemical and physiological effects such as reducing oxidative stress, inflammation, and cell proliferation. This compound has also been found to induce apoptosis and cell cycle arrest in cancer cells.
实验室实验的优点和局限性
The advantages of using 2-[1-(2-methylbenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit cell proliferation and induce apoptosis, and its neuroprotective effects. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration.
未来方向
There are several future directions for research on 2-[1-(2-methylbenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol. These include:
1. Investigating its potential therapeutic applications in other diseases such as diabetes, cardiovascular diseases, and autoimmune diseases.
2. Determining its optimal dosage and administration in animal and human studies.
3. Developing new derivatives of this compound with improved pharmacological properties.
4. Investigating the potential synergistic effects of this compound with other drugs in cancer treatment.
5. Investigating the potential use of this compound as a diagnostic tool for cancer and neurodegenerative diseases.
In conclusion, 2-[1-(2-methylbenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol is a chemical compound with potential therapeutic applications in various diseases. Its mechanism of action involves the modulation of various signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis. While there are limitations to its use in lab experiments, further research on this compound could lead to the development of new treatments for cancer, neurodegenerative diseases, and other diseases.
合成方法
The synthesis method of 2-[1-(2-methylbenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol involves the reaction of 2-methylbenzylamine with 2-piperazineethanol in the presence of tetrahydro-2H-thiopyran-4-ol. This reaction results in the formation of 2-[1-(2-methylbenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol. This compound can be further purified using various techniques such as column chromatography and recrystallization.
科学研究应用
2-[1-(2-methylbenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol has shown potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease and Parkinson's disease research, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]-4-(thian-4-yl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2OS/c1-16-4-2-3-5-17(16)14-20-9-10-21(15-19(20)6-11-22)18-7-12-23-13-8-18/h2-5,18-19,22H,6-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLQUATZQNWYKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2CCO)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5969370.png)
![5-(4-methoxybenzylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5969375.png)
![6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B5969389.png)

![N-{[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5969408.png)
![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-2-(methylamino)benzamide](/img/structure/B5969423.png)
![1-(1-{1-[3-(methylthio)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol trifluoroacetate (salt)](/img/structure/B5969428.png)
![N-(4-{[2-(2-chlorobenzoyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B5969442.png)

![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5969459.png)
![1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate](/img/structure/B5969461.png)
![trans-4-[(3-{3-[benzyl(methyl)amino]-2-hydroxypropoxy}-4-methoxybenzyl)amino]cyclohexanol](/img/structure/B5969468.png)
![methyl 1-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinecarboxylate](/img/structure/B5969475.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B5969483.png)